molecular formula C9H14ClNOS B6592786 (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride CAS No. 2442565-24-2

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

Cat. No. B6592786
CAS RN: 2442565-24-2
M. Wt: 219.73 g/mol
InChI Key: FAKQQESIYANEIA-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is a chemical compound used in scientific research. It is also known as S-Methyl-L-cysteine sulfoxide hydrochloride or Methylthiophenylethanolamine hydrochloride. This compound has gained attention due to its potential therapeutic effects on various diseases.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study demonstrated the synthesis of tertiary aminoalkanol hydrochlorides, including compounds structurally related to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, to test their antitumor activity. The compounds synthesized were found to be biologically active, suggesting potential applications in cancer research (Isakhanyan et al., 2016).

Biocatalysis in Pharmaceutical Synthesis

  • Research identified an enzyme from Burkholderia cenocepacia that showed excellent stereoselectivity in reducing a compound similar to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride. This enzyme could be used as a catalyst in the synthesis of chiral alcohols, which are valuable in pharmaceutical applications (Yu et al., 2018).

Chemical Synthesis and Transformation

  • A study described the synthesis and transformation of 2-(methylthio)ethanol, closely related to the chemical , emphasizing its potential in chemical synthesis (Billington & Golding, 1982).
  • Another paper explored the synthesis of novel chemical structures using derivatives of compounds similar to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, underscoring its utility in developing new chemical entities (Shivraj et al., 2020).

Asymmetric Synthesis and Catalysis

  • A study on the effect of sodium hydroxide on the stereoselectivity of reactions involving (R)-2-amino-2-phenylethanol, a compound structurally similar to the chemical , highlighted its significance in asymmetric synthesis and catalysis (Tamura et al., 1989).

Application in Bioactive Compound Synthesis

  • Research focusing on the preparation of Ethyl (R)-3-hydroxy-4-chlorobutyrate from a compound structurally related to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride demonstrated its role in synthesizing biologically active γ-amino-β-hydroxy amino acids, which are important in pharmaceuticals (Song et al., 1997).

properties

IUPAC Name

(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQQESIYANEIA-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

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